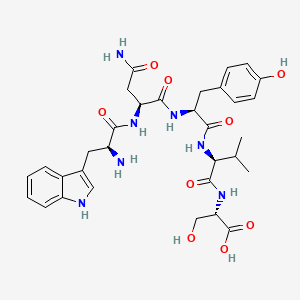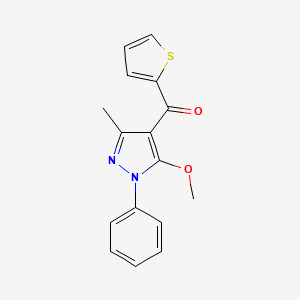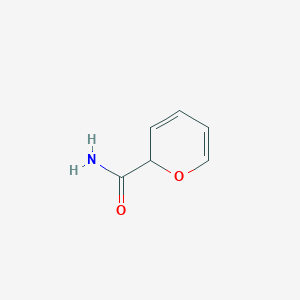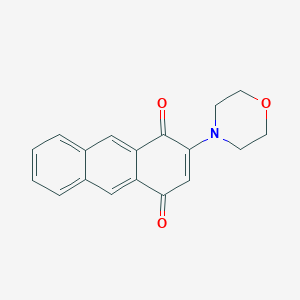
L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- is a peptide composed of five amino acids: L-serine, L-tryptophan, L-asparagine, L-tyrosine, and L-valine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and then coupled to the amino group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) or similar reagents.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The tyrosine residue in the peptide can undergo oxidation to form dityrosine cross-links.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other amino acids using site-directed mutagenesis techniques.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracetic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis kits and reagents.
Major Products
Oxidation: Formation of dityrosine.
Reduction: Cleavage of disulfide bonds.
Substitution: Modified peptides with altered amino acid sequences.
科学研究应用
L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- has several scientific research applications:
Biochemistry: Used as a model peptide to study protein folding and interactions.
Pharmacology: Investigated for its potential therapeutic effects in neurodegenerative diseases due to the presence of L-serine and L-tryptophan.
Biotechnology: Employed in the development of biosensors and bioactive materials.
作用机制
The mechanism of action of L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- involves interactions with specific molecular targets and pathways:
L-Serine: Acts as a precursor for the synthesis of other amino acids and neurotransmitters.
L-Tryptophan: Serves as a precursor for serotonin and melatonin synthesis.
L-Asparagine: Involved in protein synthesis and metabolic regulation.
L-Tyrosine: Precursor for catecholamines like dopamine and norepinephrine.
L-Valine: Essential for protein synthesis and muscle metabolism.
相似化合物的比较
Similar Compounds
L-Serine, L-lysyl-L-tyrosyl-L-asparaginyl-L-valyl-: Similar peptide with lysine instead of tryptophan.
L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-leucyl-: Similar peptide with leucine instead of valine.
Uniqueness
L-Serine, L-tryptophyl-L-asparaginyl-L-tyrosyl-L-valyl- is unique due to the specific combination of amino acids, which imparts distinct biochemical properties and potential therapeutic applications.
属性
CAS 编号 |
398469-58-4 |
|---|---|
分子式 |
C32H41N7O9 |
分子量 |
667.7 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C32H41N7O9/c1-16(2)27(31(46)38-25(15-40)32(47)48)39-30(45)23(11-17-7-9-19(41)10-8-17)37-29(44)24(13-26(34)42)36-28(43)21(33)12-18-14-35-22-6-4-3-5-20(18)22/h3-10,14,16,21,23-25,27,35,40-41H,11-13,15,33H2,1-2H3,(H2,34,42)(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,47,48)/t21-,23-,24-,25-,27-/m0/s1 |
InChI 键 |
ACTSAMMWTGBXGU-IYBBNNOUSA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
规范 SMILES |
CC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)

![2-{[2-(Benzyloxy)propanoyl]oxy}propanoic acid](/img/structure/B14252583.png)
![1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-](/img/structure/B14252585.png)
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
![(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride](/img/structure/B14252589.png)
![11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide](/img/structure/B14252592.png)
![5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro-](/img/structure/B14252598.png)
![(6-Fluoro-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol](/img/structure/B14252604.png)
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
![2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine](/img/structure/B14252611.png)
![N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea]](/img/structure/B14252612.png)

